molecular formula C7H9N3 B1315058 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine CAS No. 35808-40-3

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine

Cat. No. B1315058
CAS RN: 35808-40-3
M. Wt: 135.17 g/mol
InChI Key: HOFCYSNYAFJTSI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 35808-40-3 . It has a molecular weight of 135.17 .


Synthesis Analysis

The synthesis of derivatives of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine involves a sequence of steps including nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine is C7H9N3 . The average mass is 135.167 Da and the monoisotopic mass is 135.079651 Da .


Physical And Chemical Properties Analysis

The physical form of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine is not specified . The storage temperature and shipping temperature are also not provided .

Safety and Hazards

The safety information for 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine indicates a GHS07 pictogram with a signal word "Warning" . Precautionary statements include P261 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFCYSNYAFJTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501529
Record name 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35808-40-3
Record name 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 5-bromo-6-chloro-3-pyridinesulfonamide derivative (lix) (prepared from the commercially available 5-bromo-6-chloropyridine sulfonyl chloride as shown in Scheme 18) is condensed with diamine (lxxix), (lxxx) or N1,N1,N2,N2-tetramethylethane-1,2-diamine to form tetrahydropyridopyrazine derivative (I-e), (I-f) or (I-d), respectively, as shown.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-6-chloropyridine sulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the Structure-Activity Relationship (SAR) of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine derivatives?

A1: Research has shown that modifications to the 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine scaffold can significantly impact its biological activity. For instance, introducing specific substituents at the nitrogen atom can influence its potency and selectivity towards specific targets. [, ] This highlights the importance of understanding how structural changes in this molecule can be utilized to fine-tune its activity for potential therapeutic applications.

Q2: Are there any known examples of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines exhibiting interesting biological activity?

A2: Yes, studies have identified 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of anaplastic lymphoma kinase (ALK). [] This enzyme plays a crucial role in various cellular processes, and its dysregulation is implicated in several cancers. This finding suggests that 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine derivatives hold potential as lead compounds for developing novel cancer therapies.

Q3: How does the solvent environment affect the synthesis of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine?

A3: Research on the catalytic hydrogenation of pyrido[2,3-b]pyrazines, the precursors to 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines, reveals a strong solvent dependency. While reactions in ethanol can yield a mixture of 1,2,3,4- and 5,6,7,8-tetrahydro derivatives, conducting the reduction in pure acetic acid selectively produces 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines. [] This suggests that the solvent's acidity plays a crucial role in directing the regioselectivity of the hydrogenation process, potentially by influencing the stability and reactivity of reaction intermediates.

Q4: What spectroscopic techniques have been employed to characterize 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine derivatives?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, has proven invaluable in characterizing 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine and its derivatives. [] Researchers have used 13C NMR data to confirm the structures of these compounds, identify the presence of σ-adducts with amide ions and water, and even analyze the cationic form of a dihydroxy derivative in acidic solutions. This demonstrates the power of NMR spectroscopy in elucidating the structural features and solution behavior of this class of compounds.

Q5: Has X-ray crystallography been used to study 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine derivatives?

A5: Yes, X-ray crystallography has been utilized to investigate the solid-state structure of a specific derivative, 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione. [] This study revealed details about the conformation of the butyl substituents and the presence of intermolecular interactions like π-stacking and hydrogen bonding. Such structural information is crucial for understanding the physicochemical properties of these compounds and can be helpful for further derivatization and drug design efforts.

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